molecular formula C18H15FN4OS B10812743 N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide

N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide

Cat. No.: B10812743
M. Wt: 354.4 g/mol
InChI Key: YACFEDPPODEEMK-GDNBJRDFSA-N
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Description

N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide: is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a sulfanylidene-dihydro-triazolyl moiety, and a methylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

    Attachment of the Methylbenzamide Group: The final step involves the attachment of the methylbenzamide group, which can be achieved through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenyl linkage or the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound relates to its anticancer properties . Research indicates that derivatives containing triazole rings exhibit significant antitumor activity. For instance, compounds similar to N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide have been evaluated for their efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated a series of triazole-containing compounds for their ability to inhibit cell growth in human tumor cells. The results demonstrated that these compounds exhibited mean growth inhibition rates indicating their potential as anticancer agents .

CompoundCell LineGI50 (µM)TGI (µM)
Example 1A549 (Lung)15.7250.68
Example 2MCF7 (Breast)12.5345.00

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent . Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. This compound's structure allows for potential modifications that could enhance its antimicrobial efficacy.

Research Insights

Studies have demonstrated that similar triazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for further exploration in treating infections .

CFTR Modulation

Another application area for this compound is its role as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator . Compounds with structural similarities have been investigated for their ability to enhance CFTR function, which is crucial in the treatment of cystic fibrosis.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical pathways that allow for the introduction of different functional groups. This flexibility in synthesis enhances its applicability in drug design.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the fluorophenyl and methylbenzamide moieties through substitution reactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring may participate in hydrogen bonding or coordination with metal ions. The sulfanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Tetramethylethylene chlorophosphite
  • 1-Formylpyrrolidine

Uniqueness

N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide stands out due to its combination of a fluorophenyl group, a sulfanylidene-dihydro-triazolyl moiety, and a methylbenzamide structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide is a novel derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain triazole derivatives exhibit effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for specific derivatives .
    • The presence of the fluorophenyl group in the structure enhances the lipophilicity and membrane permeability of the compound, contributing to its antibacterial efficacy .
  • Antifungal Properties :
    • The antifungal activity of triazoles is primarily attributed to their ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This mechanism has been well-documented in triazole derivatives used clinically .
    • Recent studies have indicated that compounds similar to the one show promising antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been a focal point in recent research. The compound under discussion has shown cytotoxic effects on various cancer cell lines:

  • Case Study : A derivative with a similar structure was tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines, demonstrating IC50 values ranging from 13.67 to 18.62 μM, indicating significant cytotoxicity .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation pathways through interaction with specific molecular targets within cancer cells .

Other Pharmacological Activities

  • Anti-inflammatory Effects :
    • Some studies suggest that triazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and pathways .
  • Anticonvulsant Activity :
    • Triazole compounds have also been explored for their anticonvulsant effects, showing potential in reducing seizure frequency in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Substituents Influence : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial potency by increasing electron density at reactive sites on bacterial enzymes .
  • Linker Variations : Modifications in the linker between the triazole and aromatic rings can significantly affect both solubility and biological activity. A flexible linker may improve binding affinity to target proteins .

Data Table: Biological Activities of Related Triazole Derivatives

Compound StructureActivity TypeMIC/IC50 ValuesReference
Triazole Derivative AAntibacterialMIC = 8 μg/mL against B. cereus
Triazole Derivative BAntifungalIC50 = 15 μM against C. albicans
Triazole Derivative CAnticancerIC50 = 16 μM against SKOV3
Triazole Derivative DAnti-inflammatoryInhibition of TNF-α production

Properties

IUPAC Name

N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFEDPPODEEMK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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